1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine
Description
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is a cyclopropane-based amine derivative featuring a 3,3-difluoropyrrolidine substituent. The cyclopropane ring introduces significant steric and electronic constraints, while the difluoropyrrolidine moiety enhances metabolic stability and modulates physicochemical properties such as lipophilicity and solubility .
Properties
Molecular Formula |
C8H14F2N2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)3-4-12(6-8)5-7(11)1-2-7/h1-6,11H2 |
InChI Key |
TYDXXWFARZMLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CCC(C2)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanecarboxaldehyde with 3,3-difluoropyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoropyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoropyrrolidine moiety can enhance binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine and related compounds:
Key Observations :
- Fluorination: The 3,3-difluoropyrrolidine group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., benzylpyrrolidine derivatives) .
- Cyclopropane Core : The rigid cyclopropane ring may improve binding selectivity by restricting conformational flexibility, a feature shared with analogs like 1-(oxan-2-yl)cyclopropan-1-amine .
- Substituent Diversity : Piperazine or pyrimidine-containing analogs (e.g., CP-93,393) exhibit distinct metabolic pathways, such as pyrimidine ring cleavage or succinimide hydrolysis, which are absent in the target compound .
Metabolic Stability and Pathways
While the target compound lacks direct metabolic data, insights can be drawn from related compounds:
- CP-93,393 : Undergoes three primary pathways: (1) aromatic hydroxylation, (2) pyrimidine ring cleavage, and (3) succinimide hydrolysis. Major metabolites include 5-hydroxy-CP-93,393 (35–45% of dose) and pyrimidine-cleaved products (8–15%) .
- Fluorinated Analogs: Fluorine atoms in the target compound’s pyrrolidine ring likely block oxidation at C-3 and C-5 positions, reducing formation of hydroxylated metabolites. This contrasts with non-fluorinated derivatives like 1-[(3R)-1-benzylpyrrolidin-3-yl]cyclopropan-1-amine, which may undergo CYP450-mediated oxidation .
- Conjugation Pathways : Like CP-93,393, the target compound may undergo glucuronidation or sulfation if hydroxylation occurs at accessible sites .
Pharmacological Implications
- Receptor Interactions : The difluoropyrrolidine group may confer selectivity for serotonin 5-HT1A or adrenergic receptors, as seen in CP-93,393’s dual 5-HT1A agonism and α2-adrenergic antagonism .
- Bioavailability : Fluorination and the cyclopropane ring could enhance oral bioavailability compared to bulkier analogs (e.g., phenylpiperazine derivatives), which often suffer from poor absorption .
Biological Activity
1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine is a unique chemical compound characterized by a cyclopropane ring and a difluoropyrrolidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a compound of interest in various fields, including medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H14F2N2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 1-[(3,3-difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine |
| InChI Key | TYDXXWFARZMLFF-UHFFFAOYSA-N |
The mechanism of action of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The difluoropyrrolidine moiety enhances the binding affinity and specificity to these targets, while the cyclopropane ring contributes to structural rigidity, which may influence the compound's biological activity.
Biological Activity
Research indicates that this compound has potential applications in several biological contexts:
1. Anticancer Activity
Studies have shown that derivatives similar to 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine exhibit anticancer properties. For instance, compounds incorporating difluoropyrrolidine structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The specific mechanisms often involve modulation of cell signaling pathways that control proliferation and apoptosis.
2. Neurological Effects
The compound has been investigated for its effects on neurotransmitter systems. Its ability to interact with receptors involved in neurotransmission suggests potential applications in treating neurological disorders. For example, it may function as a modulator for receptors associated with anxiety and depression.
3. Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes linked to disease pathways. This includes enzymes involved in metabolic processes that could be targeted for therapeutic interventions.
Case Studies
Several case studies highlight the biological activity of 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine:
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of difluoropyrrolidine were tested against human cancer cell lines. The results indicated that compounds similar to 1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells.
Case Study 2: Neuropharmacological Assessment
A research article evaluated the effects of this compound on animal models exhibiting anxiety-like behaviors. The findings suggested that administration of the compound resulted in reduced anxiety levels, likely due to its action on GABAergic and serotonergic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
